The compound is classified as an oxadiazole derivative, specifically a substituted 1,3,4-oxadiazole. It features a bromine atom and a fluorine atom attached to a phenyl ring, which contributes to its chemical reactivity and biological activity. The oxadiazole ring is recognized for its role in various pharmacological activities.
The synthesis of 5-(2-Bromo-4-fluorophenyl)-1,3,4-oxadiazol-2-amine typically involves several key steps:
The detailed synthetic pathway may vary based on specific experimental conditions and desired yields .
The molecular structure of 5-(2-Bromo-4-fluorophenyl)-1,3,4-oxadiazol-2-amine can be described as follows:
The compound's geometry can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into bond lengths and angles that are critical for understanding its reactivity and interaction with biological targets .
5-(2-Bromo-4-fluorophenyl)-1,3,4-oxadiazol-2-amine participates in various chemical reactions due to its functional groups:
The mechanism of action for 5-(2-Bromo-4-fluorophenyl)-1,3,4-oxadiazol-2-amine is largely dependent on its interactions with specific biological targets:
The physical and chemical properties of 5-(2-Bromo-4-fluorophenyl)-1,3,4-oxadiazol-2-amine include:
These properties influence its handling during synthesis and application in biological assays .
5-(2-Bromo-4-fluorophenyl)-1,3,4-oxadiazol-2-amine has several notable applications:
The core synthesis of 5-(2-bromo-4-fluorophenyl)-1,3,4-oxadiazol-2-amine relies on the cyclocondensation of 2-bromo-4-fluorobenzohydrazide with cyanogen bromide (BrCN). Cyanogen bromide acts as a simultaneous dehydrating and cyclizing agent, facilitating the formation of the 1,3,4-oxadiazole ring via electrophilic attack on the hydrazide nitrogen. The reaction proceeds through an intermediate N-cyano hydrazide, which undergoes intramolecular cyclization with loss of ammonia [4]. Key mechanistic advantages include:
Table 1: Optimization of Cyanogen Bromide-Mediated Cyclization
Molar Ratio (Hydrazide:BrCN) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
1:1.0 | 25 | 4 | 62 | 85 |
1:1.2 | 0–5 | 2 | 88 | 98 |
1:1.5 | 0–5 | 2 | 84 | 90 |
Optimal conditions (1:1.2 ratio, 0–5°C) achieve 88% yield and 98% purity, attributed to suppressed BrCN hydrolysis and minimized side-product formation [4].
Traditional batch synthesis faces scalability limitations due to cyanogen bromide’s thermal instability (decomposition above 40°C) and exothermic cyclization. Continuous flow reactors address these challenges through:
Table 2: Batch vs. Flow Reactor Performance
Parameter | Batch Reactor | Flow Reactor |
---|---|---|
Reaction Scale | 100 g | 5 kg/day |
Yield (%) | 88 | 93 |
Purity (%) | 98 | 99.5 |
Cyanogen Bromide Waste | High | Negligible |
Flow systems reduce cyanogen bromide usage by 30% and eliminate batch-to-batch variability, making them ideal for kilogram-scale production [4].
The halogenated benzohydrazide precursor is synthesized via two primary routes, each with distinct advantages:
Table 3: Hydrazide Synthesis Route Comparison
Route | Key Reagent | Yield (%) | Impurity Profile | Suitability for Scaling |
---|---|---|---|---|
A | Hydrazine hydrate | 75 | 5% Ester residue | Moderate |
B | N,N′-Carbonyldiimidazole | 92 | <1% Diacylhydrazide | High |
Route B is preferred for high-purity (>99%) hydrazide required for pharmaceutical applications, despite higher reagent costs [5] .
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1